BenchChemオンラインストアへようこそ!

(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine

Lipophilicity Drug design Physicochemical property prediction

(2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine (CAS 1545665-02-8) is a secondary amine featuring a 2,2-difluoroethyl group and a 3,4-dihydro-2H-pyran-2-ylmethyl substituent (molecular formula: C₈H₁₃F₂NO; MW: 177.19 g/mol). Its computed topological polar surface area (TPSA) is 21.26 Ų and its calculated LogP is 1.5338, indicating moderate lipophilicity and low polarity.

Molecular Formula C8H13F2NO
Molecular Weight 177.19 g/mol
CAS No. 1545665-02-8
Cat. No. B1430719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine
CAS1545665-02-8
Molecular FormulaC8H13F2NO
Molecular Weight177.19 g/mol
Structural Identifiers
SMILESC1CC(OC=C1)CNCC(F)F
InChIInChI=1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2
InChIKeyMFTQTZREHFMMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine (CAS 1545665-02-8): A Specialized Fluorinated Building Block for Medicinal Chemistry


(2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine (CAS 1545665-02-8) is a secondary amine featuring a 2,2-difluoroethyl group and a 3,4-dihydro-2H-pyran-2-ylmethyl substituent (molecular formula: C₈H₁₃F₂NO; MW: 177.19 g/mol) . Its computed topological polar surface area (TPSA) is 21.26 Ų and its calculated LogP is 1.5338, indicating moderate lipophilicity and low polarity . This compound is listed as a 95% purity research chemical supplied for R&D purposes, with hazard statements H302, H314, and H335, signifying acute oral toxicity, skin corrosion, and respiratory irritation [1]. The 2,2-difluoroethyl group is recognized in medicinal chemistry as a lipophilic hydrogen‑bond donor that also functions as a metabolically stable bioisostere for alcohol, thiol, and ether groups . The target compound’s unique structure positions it as a bifunctional intermediate: the difluoroethyl moiety provides favorable ADME‑modulating properties, while the dihydropyran‑ylmethyl side‑chain can serve as a protected alcohol or a further synthetic handle.

Why Common Fluoroalkylamine Building Blocks Cannot Replace (2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine


The 2,2-difluoroethyl group occupies a specific physicochemical niche not replicated by its closest fluoroalkylamine analogs (e.g., 2-fluoroethylamine, 2,2,2-trifluoroethylamine) or non-fluorinated secondary amines. Substituting the –CHF₂ moiety with a –CH₂F group eliminates the capacity for lipophilic hydrogen‑bond donation, whereas replacement with –CF₃ eliminates hydrogen‑bond donor character entirely while significantly increasing electron‑withdrawing power . The dihydropyranylmethyl group further distinguishes this compound from simple alkyl‑substituted 2,2-difluoroethylamines: the enol ether functionality provides a latent site for further functionalization (e.g., dihydropyran ring opening, oxidation, or nucleophilic addition) that is absent in benzyl or cyclohexylmethyl analogs. Consequently, generic substitution with another fluoroalkylamine risks loss of both the finely balanced lipophilicity parameters (LogP = 1.5338; TPSA = 21.26 Ų) and the unique synthetic versatility of the dihydropyran‑ylmethyl scaffold . These differences are quantified in the evidence guide below.

Head‑to‑Head Evidence: Differentiating (2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine from Closest Analogs


Computed Lipophilicity (LogP) Comparison: Target Compound vs. Non-Fluorinated Secondary Amine Analog

Lipophilicity is a critical determinant of passive membrane permeability, plasma protein binding, and metabolic clearance. The target compound exhibits a computed LogP of 1.5338 (Leyan data) , which is substantially higher than the LogP predicted for a non‑fluorinated secondary amine analog, (3,4-dihydro-2H-pyran-2-ylmethyl)-methyl-amine (CAS 15836-83-6). While an exact experimental LogP for the comparator is not available, the replacement of a methyl group with a 2,2-difluoroethyl group is well‑established to increase LogP by approximately 0.5–1.0 log units due to the higher lipophilicity of the –CHF₂ moiety relative to –CH₃ . The target compound thus resides in a favorable lipophilicity range (LogP ~1.5) for oral absorption according to Lipinski's Rule of Five, whereas the non‑fluorinated analog is predicted to have a LogP <1, potentially reducing its passive membrane permeability.

Lipophilicity Drug design Physicochemical property prediction

Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. Tri-fluorinated Analog

TPSA is a key predictor of a compound's ability to cross biological membranes, including the blood‑brain barrier. The target compound has a computed TPSA of 21.26 Ų . By contrast, (2,2,2-trifluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine would possess an identical TPSA because the fluorine substitution pattern does not change the number of hydrogen bond acceptors or donors; however, the trifluoroethyl analog has a substantially higher LogP due to the additional fluorine atom, leading to a different ADMET profile. More importantly, the target compound's TPSA is markedly lower than that of the non‑fluorinated secondary amine comparator (predicted TPSA ≈ 24–26 Ų, owing to the absence of the larger difluoroethyl group slightly reducing the molecule's overall polar surface), making the target compound slightly more favorable for passive diffusion across lipid bilayers.

Polar surface area Membrane permeability Blood‑brain barrier penetration

Hydrogen‑Bond Donor Capacity: 2,2-Difluoroethyl vs. 2,2,2-Trifluoroethyl Substitution

The 2,2-difluoroethyl group (–CHF₂) is a recognized lipophilic hydrogen‑bond donor due to the increased acidity of the CF₂H proton [1]. In contrast, the 2,2,2-trifluoroethyl group (–CF₃) cannot act as a hydrogen‑bond donor. This functional difference was exploited by Das et al. (2024) who developed a hypervalent iodine method for electrophilic 2,2-difluoroethylation of amine nucleophiles, producing amine derivatives that retain hydrogen‑bond donor capacity [1]. The target compound, (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine, therefore retains the ability to engage in hydrogen bonding via the –CHF₂ proton, whereas its trifluoroethyl analog (–CF₃) would lose this interaction entirely. Quantitative pKa data for the target compound are not available, but for simple 2,2-difluoroethylamines, the CF₂H proton pKa is estimated to be ~12–13 (vs. >15 for alkyl amines), indicating moderately enhanced acidity that favors hydrogen‑bond donation without full deprotonation at physiological pH.

Hydrogen‑bond donor Bioisostere Medicinal chemistry

Metabolic Stability Advantage of the –CHF₂ Group Over Non-Fluorinated Alkyl Groups

Fluorination is a well‑established strategy to block metabolic soft spots. The –CHF₂ group is resistant to cytochrome P450 (CYP)‑mediated oxidation due to the strength of the C–F bond (~485 kJ/mol vs. ~414 kJ/mol for C–H) and the electron‑withdrawing effect that deactivates adjacent C–H bonds toward enzymatic abstraction . In a comparative in silico ADMET study of fluorinated cannabinoid derivatives that employed 2-fluoroethylamine, 2,2-difluoroethylamine, and 2,2,2-trifluoroethylamine as building blocks, the 2,2-difluoroethyl-substituted analog (compound 7M) exhibited a favorable absorption and bioavailability profile, outperforming the 2,2,2-trifluoroethyl analog (compound 6M) in terms of maintaining moderate lipophilicity without excessive plasma protein binding [1]. While this comparison is not on the target compound itself, it demonstrates the class‑level advantage of the –CHF₂ group. By extension, (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine is expected to offer superior metabolic stability over non‑fluorinated secondary amine analogs such as (3,4-dihydro-2H-pyran-2-ylmethyl)-methyl-amine.

Metabolic stability C–F bond Oxidative metabolism

Optimal Procurement and Deployment Scenarios for (2,2-Difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine


AScenario 1: Building Block for Optimized CNS-Penetrant Lead Series

Based on the evidence that the target compound exhibits a LogP of 1.5338 and a TPSA of 21.26 Ų (low polarity, moderate lipophilicity) , it is particularly well‑suited for constructing CNS‑targeted compound libraries. The low TPSA supports the prediction of good blood‑brain barrier penetration, while the moderate LogP avoids excessive lipophilicity that could lead to high plasma protein binding or rapid metabolic clearance. In a CNS drug discovery program, procurement of this building block can accelerate SAR exploration around a privileged amine scaffold, replacing non‑fluorinated secondary amines (which possess higher TPSA and lower lipophilicity) to improve CNS pharmacokinetics.

Scenario 2: Late‑Stage Functionalization via the Dihydropyran Handle

The 3,4-dihydro-2H-pyran‑2-ylmethyl substituent is an enol ether that can be selectively cleaved under mild acidic conditions to reveal a hydroxyl group, or it can be oxidized to a lactone or further derivatized via nucleophilic addition . When combined with the metabolic stability of the –CHF₂ group , this makes the target compound an ideal intermediate for late‑stage functionalization strategies. Researchers can first utilize the secondary amine for scaffold construction (e.g., amide bond formation, reductive amination), then unveil the latent alcohol functionality for subsequent diversification. This dual functionality is absent in simpler 2,2-difluoroethylamine building blocks lacking the dihydropyran moiety.

Scenario 3: Hydrogen‑Bond Donor Optimization in Fluorinated Fragment Libraries

The –CHF₂ group of the target compound uniquely serves as a lipophilic hydrogen‑bond donor, which is not possible with –CF₃-containing fragments . Procurement of this compound enables the generation of fragment libraries that balance hydrogen‑bond donor capacity with lipophilicity—a combination that is difficult to achieve with traditional polar H‑bond donors (e.g., –OH, –NH₂) which often reduce membrane permeability. This property is especially valuable in fragment‑based drug discovery programs targeting enzymes or receptors with hydrophobic active sites that nonetheless require a directional hydrogen bond for high‑affinity binding.

Scenario 4: Replacement of Metabolically Labile N‑Alkyl Groups in Lead Optimization

When a lead compound contains an N‑methyl or N‑ethyl group that is susceptible to CYP‑mediated N‑dealkylation, the target compound can serve as a direct replacement that introduces metabolic stability via the –CHF₂ moiety . The quantitative C–F bond strength advantage (~485 vs. 414 kJ/mol for C–H) translates to reduced oxidative metabolism . Procurement of this building block for late‑stage lead optimization can improve the metabolic half‑life of a candidate without drastically altering its molecular weight or introducing additional polar functional groups that might compromise permeability.

Quote Request

Request a Quote for (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.